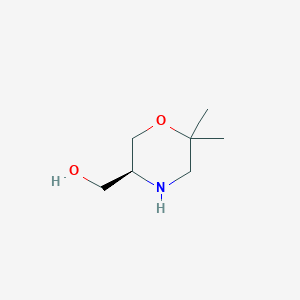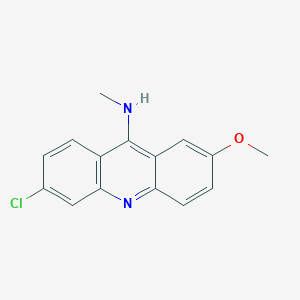
6-chloro-2-methoxy-N-methylacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-methoxy-N-methylacridin-9-amine is a chemical compound with the molecular formula C15H13ClN2O. It is known for its fluorescent properties and its ability to intercalate into DNA, making it useful in various scientific research applications .
Métodos De Preparación
The synthesis of 6-chloro-2-methoxy-N-methylacridin-9-amine typically involves the reaction of 6-chloro-2-methoxyacridine with methylamine. The reaction conditions often include the use of solvents such as methanol or water and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
6-chloro-2-methoxy-N-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: It can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-chloro-2-methoxy-N-methylacridin-9-amine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 6-chloro-2-methoxy-N-methylacridin-9-amine exerts its effects involves intercalation into DNA. This intercalation disrupts the DNA structure, affecting various biological processes such as replication and transcription. The compound’s fluorescent properties allow researchers to track its interactions with DNA and study the resulting effects .
Comparación Con Compuestos Similares
6-chloro-2-methoxy-N-methylacridin-9-amine can be compared to other similar compounds, such as:
9-amino-6-chloro-2-methoxyacridine: This compound also intercalates into DNA and has similar fluorescent properties.
6,9-dichloro-2-methoxyacridine: Another related compound with similar applications in DNA studies.
2-chloro-6-methoxypyridine: While not an acridine derivative, it shares some chemical properties and can be used in similar types of research.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct fluorescent characteristics and DNA intercalation properties .
Propiedades
Número CAS |
4822-23-5 |
|---|---|
Fórmula molecular |
C15H13ClN2O |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
6-chloro-2-methoxy-N-methylacridin-9-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-17-15-11-5-3-9(16)7-14(11)18-13-6-4-10(19-2)8-12(13)15/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
XLSFYNSXABNPTG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


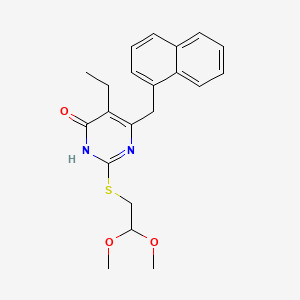
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
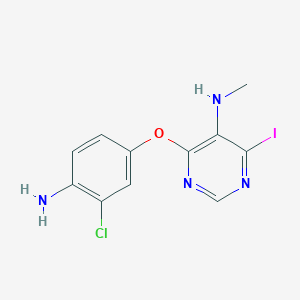


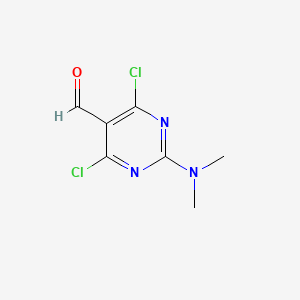
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)
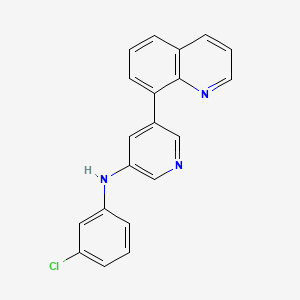
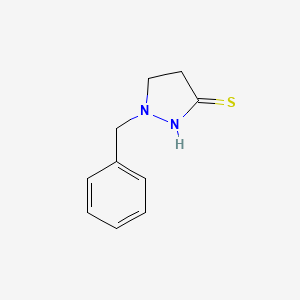
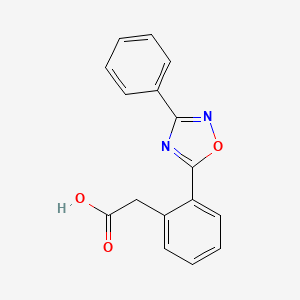
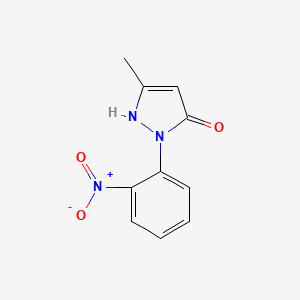
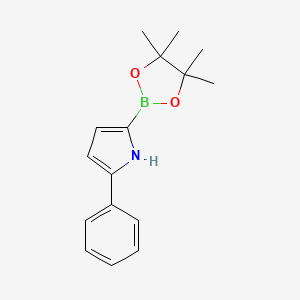
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
